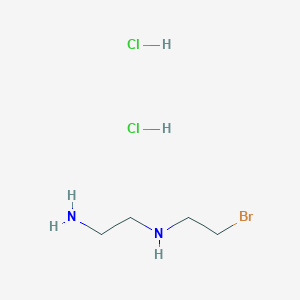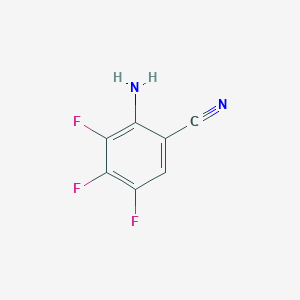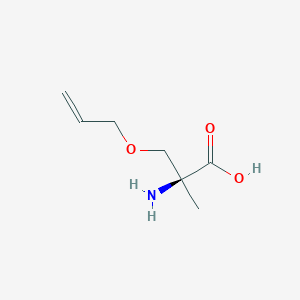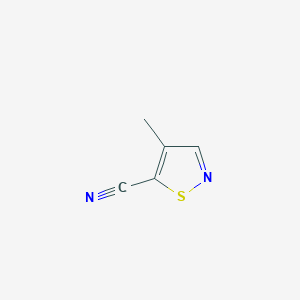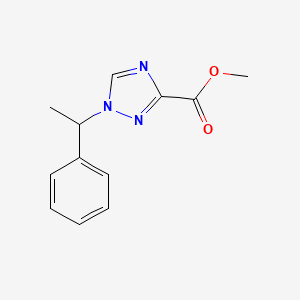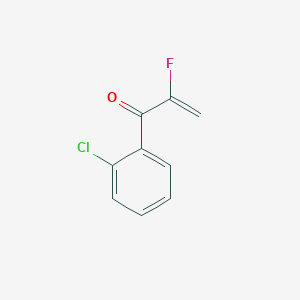
1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It features a phenyl ring (C₆H₅) substituted with both a chlorine atom (Cl) and a fluorine atom (F), along with a propenone functional group (C=O).
- This compound is of interest due to its diverse applications in various fields.
1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one: is an organic compound with the chemical formula .
Preparation Methods
- One synthetic route involves starting with cyclohexanone, which reacts with 2-chlorophenyl magnesium bromide to form 1-(2-chlorophenyl)-cyclohexene.
- Dehydration of 1-(2-chlorophenyl)-cyclohexene using an acidic ionic liquid yields the corresponding hydroxy ketone intermediate.
- Oxidation of the alkene in the hydroxy ketone intermediate with potassium permanganate leads to the synthesis of 1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one (ketamine) .
Chemical Reactions Analysis
- Common reagents include potassium permanganate (for oxidation) and reducing agents (for reduction).
1-(2-Chlorophenyl)-2-fluoro-2-propen-1-one: can undergo various reactions:
Scientific Research Applications
Medicine: Ketamine is widely used as an anesthetic and analgesic in both human and veterinary medicine.
Antidepressant: It has shown promise in treating depression.
Alcohol Addiction: Ketamine has been explored for alcohol addiction treatment.
Research Tool: Scientists use it to study NMDA receptor function and synaptic plasticity.
Mechanism of Action
- Ketamine primarily acts as an NMDA receptor antagonist, affecting glutamate neurotransmission.
- It modulates synaptic plasticity, leading to its anesthetic and antidepressant effects.
- Other molecular targets and pathways are also involved.
Comparison with Similar Compounds
- Ketamine’s uniqueness lies in its dual role as an anesthetic and antidepressant.
- Similar compounds include other NMDA receptor antagonists like phencyclidine (PCP) and memantine .
Properties
CAS No. |
506437-48-5 |
|---|---|
Molecular Formula |
C9H6ClFO |
Molecular Weight |
184.59 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-fluoroprop-2-en-1-one |
InChI |
InChI=1S/C9H6ClFO/c1-6(11)9(12)7-4-2-3-5-8(7)10/h2-5H,1H2 |
InChI Key |
ZAKLOEHAIXAGFF-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)C1=CC=CC=C1Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



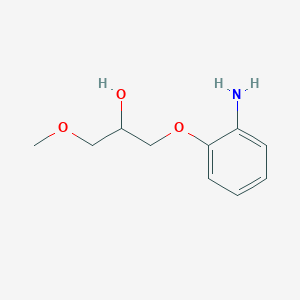
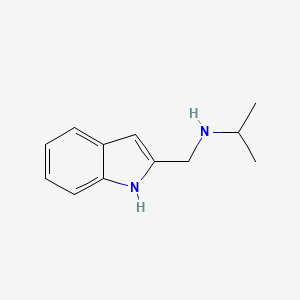
![rel-(1R,5S)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12831095.png)
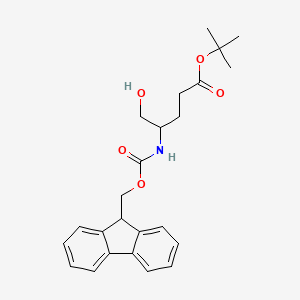
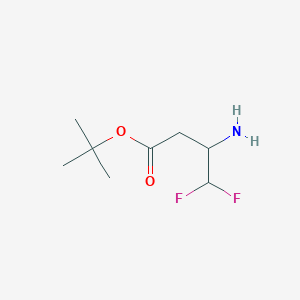
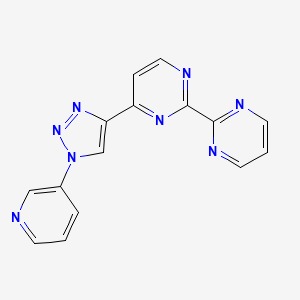
![2-[2-Dimethylaminoethoxy-(4-fluorophenyl)phosphoryl]oxy-n,n-dimethylethanamine](/img/structure/B12831106.png)
![2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile](/img/structure/B12831112.png)
